2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a benzene ring fused to a thiadiazine ring, with two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a dioxide group at position 1,1. It is known for its diverse pharmacological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide, also known as 6,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, are the AMPA receptors . These receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . This means it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, glutamate . This results in an increase in the activity of the AMPA receptors .
Biochemical Pathways
The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium (Na+) and potassium (K+) ions across the cell membrane . This can lead to depolarization of the neuron and the generation of an action potential . The exact biochemical pathways affected by this compound would depend on the specific neuronal circuits in which these AMPA receptors are located .
Pharmacokinetics
As a positive allosteric modulator of ampa receptors, it is likely to cross the blood-brain barrier to exert its effects in the central nervous system .
Result of Action
The activation of AMPA receptors by this compound can enhance synaptic transmission in the brain . This could potentially lead to improvements in cognitive function, although the exact molecular and cellular effects would depend on the specific neuronal circuits involved .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as the presence of other neurotransmitters or drugs, the physiological state of the neurons, and the specific characteristics of the neuronal circuits in which the AMPA receptors are located
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide are largely determined by the functional groups attached to its ring structure . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been associated with active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring are also responsible for its activity .
Cellular Effects
It has been reported to exhibit substantial and broad-spectrum antifungal activities against various phytopathogenic fungi .
Molecular Mechanism
It has been tested as a positive allosteric modulator of the AMPA receptors, showing high activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5,6-dichlorobenzene-1,3-disulfonamide with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Chlorothiazide
- Hydrochlorothiazide
- Benzothiadiazine derivatives
Comparison
Compared to other benzothiadiazine derivatives, 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of chlorine atoms and a methyl group enhances its activity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMWRGDFOPSHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189923 | |
Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-96-5 | |
Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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